molecular formula C5H6BrNO B1585921 3-Bromo-4,5-dimethylisoxazole CAS No. 903130-90-5

3-Bromo-4,5-dimethylisoxazole

Cat. No. B1585921
CAS RN: 903130-90-5
M. Wt: 176.01 g/mol
InChI Key: DAXZHUKWIUJHGU-UHFFFAOYSA-N
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Description

“3-Bromo-4,5-dimethylisoxazole” is a chemical compound with the molecular formula C5H6BrNO . It is also known as "3,5-dimethyl-4-bromoisoxazole" .


Synthesis Analysis

The synthesis of “3-Bromo-4,5-dimethylisoxazole” and its derivatives has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular weight of “3-Bromo-4,5-dimethylisoxazole” is 176.01 Da, and its monoisotopic mass is 174.963272 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4,5-dimethylisoxazole” include a boiling point of 176 °C, a density of 1.478 g/mL at 25 °C, and a refractive index of n20/D 1.486 .

Scientific Research Applications

Bromodomain Ligand Development

3-Bromo-4,5-dimethylisoxazole: has been utilized in the optimization of derivatives as potent ligands for the BET (bromodomain and extra terminal domain) bromodomain family . These compounds have shown high ligand efficiency and are key in the development of inhibitors with strong affinity at BRD4(1) , a protein implicated in various cancers .

Antiproliferative Effects on Cancer Cells

Derivatives of 3-Bromo-4,5-dimethylisoxazole have demonstrated significant antiproliferative effects on MV4;11 acute myeloid leukemia cells . This is consistent with the effects observed for other BET bromodomain inhibitors and genetic BRD4 knockdown . Importantly, these compounds did not exhibit general cytotoxicity in other cancer cell lines tested .

Synthesis of Phenylamine Derivatives

This compound is used in the synthesis of (tert-butyldimethylsilyl)-(3,5-dimethylisoxazol-4-yl)phenylamine . Such derivatives are valuable in medicinal chemistry for the development of new therapeutic agents .

Preparation of Diisoxazole Compounds

3-Bromo-4,5-dimethylisoxazole: is a precursor in the preparation of 3,3′,5,5′-tetramethyl-4,4′-diisoxazole . Diisoxazoles are important in the study of heterocyclic compounds which have applications in drug discovery and material science .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and not breathing in dust or vapors or spray mist . It is also recommended to store the compound in a dry place, keep the container tightly closed, protect it from light, and keep it refrigerated .

Future Directions

The future directions of “3-Bromo-4,5-dimethylisoxazole” research are likely to focus on its potential applications in cancer therapy, particularly in the development of novel therapeutic agents targeting BRD4 .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4,5-dimethylisoxazole is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family . It possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

3-Bromo-4,5-dimethylisoxazole interacts with BRD4 by displacing acetylated histone-mimicking peptides from bromodomains . This interaction is facilitated by the 3,5-dimethylisoxazole moiety, which acts as an acetyl-lysine bioisostere . The phenyl group of the compound binds effectively to the WPF shelf region of BRD4(1), a key interaction required for high affinity .

Biochemical Pathways

The interaction of 3-Bromo-4,5-dimethylisoxazole with BRD4 affects the gene transcription process . By inhibiting BRD4, the compound modulates the expression of genes such as c-MYC and γ-H2AX . This leads to induced DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .

Pharmacokinetics

The compound’s boiling point is 176 °c, and it has a density of 1478 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 3-Bromo-4,5-dimethylisoxazole’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects are primarily due to the compound’s inhibitory action on BRD4 .

properties

IUPAC Name

3-bromo-4,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXZHUKWIUJHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376824
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethylisoxazole

CAS RN

903130-90-5
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dimethyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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